molecular formula C15H21N5 B7537187 1-[3-(5-Phenyltetrazol-2-yl)propyl]piperidine

1-[3-(5-Phenyltetrazol-2-yl)propyl]piperidine

Cat. No.: B7537187
M. Wt: 271.36 g/mol
InChI Key: FFKAOKKQWCWROG-UHFFFAOYSA-N
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Description

1-[3-(5-Phenyltetrazol-2-yl)propyl]piperidine is a chemical compound that features a piperidine ring attached to a propyl chain, which is further connected to a 5-phenyltetrazole moiety

Preparation Methods

The synthesis of 1-[3-(5-Phenyltetrazol-2-yl)propyl]piperidine typically involves the following steps:

    Formation of the 5-phenyltetrazole moiety: This can be achieved through a involving the reaction of phenyl azide with an alkyne under copper-catalyzed conditions.

    Attachment of the propyl chain: The 5-phenyltetrazole is then reacted with a suitable propyl halide under basic conditions to form the intermediate.

    Formation of the piperidine ring: The final step involves the cyclization of the intermediate with a suitable amine to form the piperidine ring.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-[3-(5-Phenyltetrazol-2-yl)propyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(5-Phenyltetrazol-2-yl)propyl]piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[3-(5-Phenyltetrazol-2-yl)propyl]piperidine involves its interaction with specific molecular targets. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-[3-(5-Phenyltetrazol-2-yl)propyl]piperidine can be compared with other similar compounds, such as:

    1-[3-(5-Phenyltetrazol-2-yl)propyl]pyrrolidine: This compound features a pyrrolidine ring instead of a piperidine ring, which may result in different biological activity and chemical reactivity.

    1-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine: The presence of a morpholine ring introduces additional oxygen atoms, potentially altering its properties and applications.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

IUPAC Name

1-[3-(5-phenyltetrazol-2-yl)propyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5/c1-3-8-14(9-4-1)15-16-18-20(17-15)13-7-12-19-10-5-2-6-11-19/h1,3-4,8-9H,2,5-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKAOKKQWCWROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCN2N=C(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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